molecular formula C23H24N2O6 B2524743 (Z)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 952968-48-8

(Z)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2524743
CAS No.: 952968-48-8
M. Wt: 424.453
InChI Key: YGDVAIVTYADYSL-HJWRWDBZSA-N
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Description

(Z)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H24N2O6 and its molecular weight is 424.453. The purity is usually 95%.
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Biological Activity

(Z)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, with CAS Number 952968-48-8, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈N₂O₆
  • Molecular Weight : 424.4 g/mol
  • Structure : The compound features an isoxazole ring and multiple methoxy substitutions which are known to influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Antiproliferative Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action :
    • The compound is believed to inhibit tubulin polymerization, similar to combretastatin analogues. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
    • Flow cytometry studies indicated that treated HeLa and Jurkat cells experienced G2/M phase arrest and subsequent apoptosis characterized by mitochondrial depolarization and caspase activation .
  • Cytotoxicity Studies :
    • Compounds structurally related to this compound showed varying degrees of cytotoxicity against tumor cells with IC50 values indicating moderate efficacy .
    • In studies involving primary cultures of human umbilical endothelial cells (HUVECs), these compounds demonstrated low toxicity profiles (IC50 > 100 μM), suggesting a favorable therapeutic index .

Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyCompoundActivityIC50 Value
4lAntiproliferative in HeLa cells0.1 µM
4eInhibits tubulin polymerizationSubmicromolar
7fCytotoxic against A549 cells193.93 µg/mL

Case Studies

  • Synthesis and Evaluation :
    • A study synthesized derivatives of isoxazole and evaluated their biological activity against several cancer cell lines. The derivatives exhibited varying levels of antiproliferative activity, with some showing enhanced effects due to methoxy substitutions .
  • Comparative Analysis :
    • Another research focused on the structure-activity relationship (SAR) among isoxazole derivatives. It was found that specific substitutions on the phenyl rings significantly influenced the antiproliferative potency against different cancer types .

Properties

IUPAC Name

(Z)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-27-18-7-5-6-16(12-18)19-13-17(25-31-19)14-24-22(26)9-8-15-10-20(28-2)23(30-4)21(11-15)29-3/h5-13H,14H2,1-4H3,(H,24,26)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDVAIVTYADYSL-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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